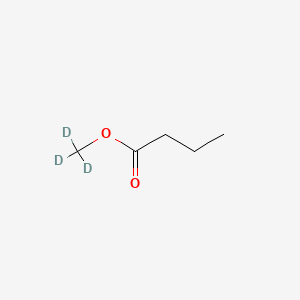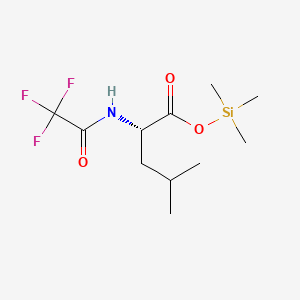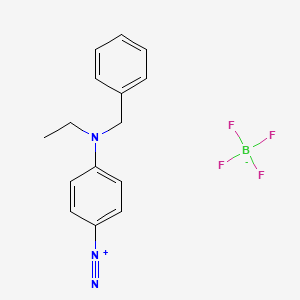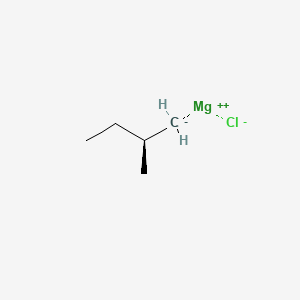
(S)-2-Methylbutylmagnesium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methylbutylmagnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a chlorine atom and an (S)-2-methylbutyl group. This specific configuration imparts unique reactivity and selectivity to the compound, making it valuable in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
(S)-2-Methylbutylmagnesium chloride is typically prepared by the reaction of (S)-2-methylbutyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
(S)-2-Methylbutyl chloride+Mg→(S)-2-Methylbutylmagnesium chloride
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, continuous monitoring and control of reaction parameters such as temperature, pressure, and reagent concentrations are essential for optimizing the production process.
化学反応の分析
Types of Reactions
(S)-2-Methylbutylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with organic halides to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Catalysts: Sometimes, catalysts such as copper(I) iodide are used to enhance the reactivity and selectivity of the reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Alkanes: From reactions with alkyl halides.
Complex Organic Molecules: From coupling reactions with various organic halides.
科学的研究の応用
(S)-2-Methylbutylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of organometallic compounds and polymers with unique properties.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: Investigated for its potential role in modifying biomolecules and studying enzyme mechanisms.
作用機序
The mechanism of action of (S)-2-methylbutylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved typically follow a concerted mechanism where the nucleophilic attack and bond formation occur simultaneously.
類似化合物との比較
Similar Compounds
- Ethylmagnesium chloride
- Phenylmagnesium bromide
- Isopropylmagnesium chloride
Uniqueness
(S)-2-Methylbutylmagnesium chloride is unique due to its specific (S)-2-methylbutyl group, which imparts stereochemical selectivity to its reactions. This selectivity is particularly valuable in the synthesis of chiral molecules, where the configuration of the product is crucial for its biological activity. Compared to other Grignard reagents, this compound offers distinct advantages in terms of reactivity and selectivity, making it a preferred choice in certain synthetic applications.
特性
分子式 |
C5H11ClMg |
|---|---|
分子量 |
130.90 g/mol |
IUPAC名 |
magnesium;(2S)-2-methanidylbutane;chloride |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
InChIキー |
NNPTZOBZPKVEAE-XRIGFGBMSA-M |
異性体SMILES |
CC[C@H](C)[CH2-].[Mg+2].[Cl-] |
正規SMILES |
CCC(C)[CH2-].[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


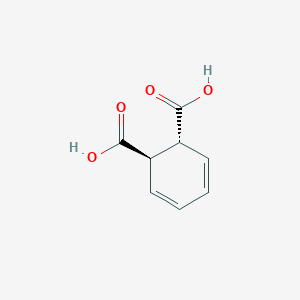
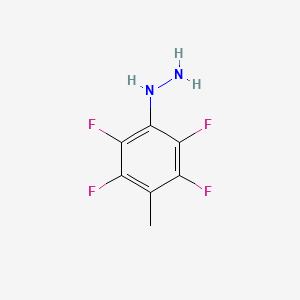
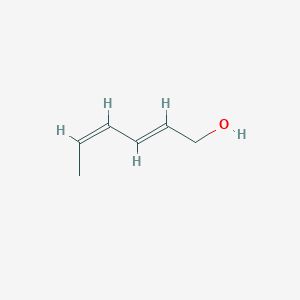
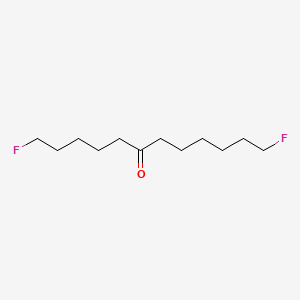
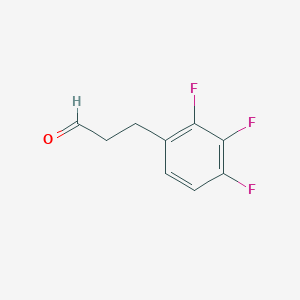
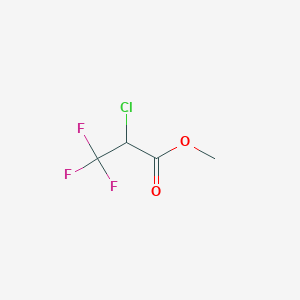
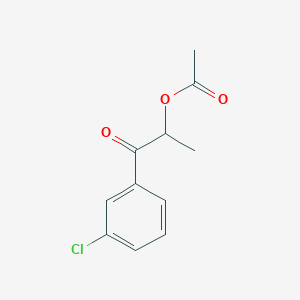
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
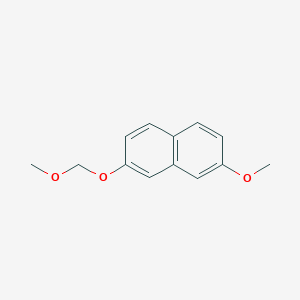
![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
